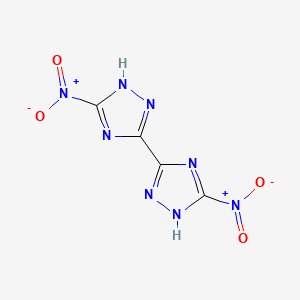

5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole

Description

5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole (DNBT) is a nitrogen-rich polynitro heterocyclic compound characterized by a rigid, fused triazole backbone with two nitro (-NO₂) groups at the 5 and 5' positions. This structure confers high density (1.93–1.96 g cm⁻³), thermal stability (decomposition temperatures >300°C), and energetic performance, making it a candidate for high-energy-density materials (HEDMs) . DNBT serves as a ligand in metal-organic frameworks (MOFs) and cocrystals, where its planar geometry and nitro functionalities enhance coordination chemistry and detonation properties .

Properties

IUPAC Name |

5-nitro-3-(5-nitro-1H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N8O4/c13-11(14)3-5-1(7-9-3)2-6-4(10-8-2)12(15)16/h(H,5,7,9)(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXZYSSGVZAEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])C2=NNC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis from Aminoguanidinium Carbonate and Oxalic Acid

The primary laboratory synthesis of 5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole involves a two-step process starting from aminoguanidinium carbonate and oxalic acid . This route is favored due to the availability of starting materials and the ability to control reaction conditions to optimize yield and purity.

- Step 1: Formation of the 3,3'-bi-1,2,4-triazole core by condensation of aminoguanidinium carbonate with oxalic acid under controlled temperature and pH conditions.

- Step 2: Nitration of the bi-triazole intermediate to introduce nitro groups at the 5,5' positions, typically using nitrating agents under carefully controlled temperature to avoid decomposition or over-nitration.

The nitration step is critical and must be conducted under controlled cooling and stirring to maintain safety and maximize selectivity for the dinitro product.

Nitration Reaction Details

- Reagents: Common nitrating agents include mixed acid systems (nitric acid and sulfuric acid) or alternative nitrating agents that provide better control.

- Conditions: Temperature is maintained below 10 °C initially, then gradually increased to ambient or slightly elevated temperatures to complete nitration.

- Purification: After nitration, the reaction mixture is quenched and the product is isolated by filtration, washing, and recrystallization to achieve high purity.

Industrial Production Methods

Industrial scale synthesis of 5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole employs adaptations of the laboratory two-step process with additional safety and efficiency features:

- Continuous Flow Reactors: To enhance safety by minimizing the volume of reactive intermediates and improve heat dissipation during nitration.

- Advanced Purification: Use of crystallization under controlled solvent systems and filtration technologies to ensure product purity and consistent particle size.

- Process Control: Automated monitoring of reaction temperature, pH, and reagent feed rates to optimize yield and reduce by-products.

Chemical Reaction Analysis Related to Preparation

The compound’s synthesis and subsequent chemical transformations involve several reaction types:

| Reaction Type | Description | Common Reagents | Notes |

|---|---|---|---|

| Condensation | Formation of bi-1,2,4-triazole core from aminoguanidinium carbonate and oxalic acid | Aminoguanidinium carbonate, Oxalic acid | Requires controlled pH and temperature |

| Nitration | Introduction of nitro groups at 5,5' positions | Mixed acid (HNO3/H2SO4) or alternative nitrating agents | Temperature control critical to avoid decomposition |

| Oxidation | Possible further oxidation for derivative synthesis | Potassium permanganate, Hydrogen peroxide | Not typical for initial preparation |

| Reduction | Conversion of nitro groups to amino groups for derivatives | LiAlH4, catalytic hydrogenation | Used for derivative synthesis, not primary preparation |

Research Findings and Data Summary

Thermal Stability and Decomposition

- The compound exhibits high thermal stability with a decomposition temperature around 323 °C , important for handling and storage during synthesis.

- Thermal behavior during nitration and purification must be carefully monitored to avoid premature decomposition.

Yield and Purity

- Laboratory yields for the two-step synthesis typically range from 60% to 75% depending on reaction scale and control.

- Industrial processes aim for yields above 80% with purity exceeding 98% , achieved through continuous flow nitration and optimized crystallization techniques.

Summary Table of Preparation Parameters

| Parameter | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Starting Materials | Aminoguanidinium carbonate, Oxalic acid | Same, with bulk procurement |

| Key Reaction Steps | Condensation → Nitration | Same, with continuous flow nitration |

| Nitrating Agents | Mixed acid (HNO3/H2SO4) | Controlled mixed acid or alternative agents |

| Temperature Control | 0–10 °C during nitration | Automated cooling and monitoring |

| Yield | 60–75% | >80% |

| Purity | >95% | >98% |

| Safety Measures | Cooling, controlled addition | Continuous flow reactors, automated controls |

| Purification Methods | Filtration, recrystallization | Advanced crystallization, filtration |

Chemical Reactions Analysis

Types of Reactions

5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various derivatives of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole, such as amino derivatives, hydroxyl derivatives, and other substituted compounds .

Scientific Research Applications

Key Properties

- Molecular Formula : CHNO

- Molecular Weight : 226.11 g/mol

- Density : 1.903 g/cm³

- Decomposition Temperature : Approximately 323 °C

Energetic Materials

DNBT is primarily recognized for its role in the development of high-energy materials:

- Explosives : It serves as a key ingredient in the formulation of explosives due to its ability to generate nitrogen gas (N₂) and nitrogen dioxide (NO₂) upon decomposition, which enhances explosive performance.

- Propellants : The compound's stability and energy density make it suitable for use in solid rocket propellants.

Metal-Organic Frameworks (MOFs)

Recent studies have explored the use of DNBT in creating high-density metal-organic frameworks:

- MOFs synthesized using DNBT exhibit enhanced properties for applications in explosives and gas storage due to their structural integrity and energy density .

| MOF Compound | Composition | Characteristics |

|---|---|---|

| [Cu(DNBT)(ATRZ)] | Cu(II) with DNBT | High-density energetic framework |

| [Cu(DNBTO)(ATRZ)(H₂O)] | Cu(II) with DNBTO | Enhanced stability and energy density |

Biological Applications

DNBT has been investigated for potential biological applications:

- Biochemical Probes : Its unique chemical properties allow it to be used as a probe in various biochemical assays.

- Therapeutic Potential : Research is ongoing into its pharmacological effects and potential therapeutic uses, particularly related to its decomposition products .

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form higher oxidation state products.

- Reduction : Nitro groups can be converted to amino groups.

- Substitution : Nitro groups may be substituted with other functional groups under appropriate conditions.

Case Study 1: Development of High-Energy MOFs

A study published in DOI examined the hydrothermal synthesis of MOFs using DNBT as a ligand. The resulting frameworks demonstrated improved detonation characteristics compared to traditional explosives, highlighting the potential for DNBT-based materials in military applications .

Case Study 2: Biochemical Probing

Research conducted on the use of DNBT as a biochemical probe revealed that its decomposition products could interact with biological systems, suggesting avenues for further exploration in drug design and delivery systems. The study focused on how the reactive nitrogen species generated during decomposition could affect cellular pathways .

Mechanism of Action

The mechanism of action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole involves its ability to release a significant amount of energy upon decomposition. The compound’s high nitrogen content contributes to its energetic properties, making it an effective component in explosive formulations. The molecular targets and pathways involved in its action are primarily related to its decomposition and the subsequent release of gases such as nitrogen and carbon dioxide .

Comparison with Similar Compounds

Table 1: Key Properties of Triazole-Based MOFs

| Compound | Density (g cm⁻³) | Tₐᵢᵣ (°C) | Detonation Velocity (km s⁻¹) | Impact Sensitivity (J) |

|---|---|---|---|---|

| DNBT-based MOF (Complex 1) | 1.93 | 323 | 7.7 | >40 |

| DNBTO-based MOF (Complex 2) | 1.96 | 333 | 7.86 | 18 |

| [Cu(ATRZ)₃(NO₃)₂]n | 1.68 | 243 | 9.16 | 22.5 |

| RDX | 1.80 | 210 | 8.60 | 7.5 |

DNBT-Based Cocrystals vs. Traditional Energetic Materials

DNBT cocrystals with nitrogen-rich coformers (e.g., ANTA, DNPP) eliminate phase transitions and enhance stability:

Table 2: Cocrystal Performance Comparison

| Cocrystal System | Detonation Pressure (GPa) | Friction Sensitivity (N) | Thermal Stability (°C) |

|---|---|---|---|

| DNBT/ANTA | 27.62 | 360 | >200 |

| DNBT/DNPP | 27.00 | 360 | 190 |

| CL-20/ANTA | 32.50 | 120 | 215 |

| TNT | 20.50 | 353 | 244 |

DNBT vs. Conventional Explosives

DNBT-based materials bridge the gap between traditional explosives and modern HEDMs:

- RDX : While RDX has a higher detonation velocity (8.60 km s⁻¹), DNBT MOFs surpass it in thermal stability (323–333°C vs. 210°C) and safety (impact sensitivity >40 J vs. 7.5 J) .

- TNT : DNBT cocrystals exhibit 35% higher detonation pressure (27.62 GPa vs. 20.50 GPa) and similar friction sensitivity (360 N vs. 353 N) .

Biological Activity

Overview

5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole (DNBT) is a nitrogen-rich heterocyclic compound notable for its high energy density and stability. It has garnered attention for its potential applications in various fields, particularly in military and aerospace industries due to its explosive properties. Recent research has also explored its biological activities, revealing a range of pharmacological potentials.

- Molecular Formula : C4H2N8O4

- Molecular Weight : 198.1 g/mol

- Density : 1.903 g/cm³

- Decomposition Temperature : Approximately 323 °C

The biological activity of DNBT is primarily linked to its decomposition products and the reactive molecular dynamics it undergoes under thermal conditions. Upon heating, DNBT generates nitrogen gas (N₂) and nitrogen dioxide (NO₂), which are crucial for its explosive characteristics and potential biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, derivatives of DNBT have been studied for their in vitro antibacterial effects against various strains of bacteria:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| DNBT Derivative A | Staphylococcus aureus | 12.5 – 25 |

| DNBT Derivative B | Escherichia coli | 15 – 30 |

| DNBT Derivative C | Pseudomonas aeruginosa | 20 – 40 |

These findings suggest that modifications to the DNBT structure can enhance its antibacterial efficacy .

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory potential of triazole derivatives. Specific derivatives have shown promise as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes:

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| Compound 24a | 9.25 | Strong Inhibitor |

| Compound 24b | 13.64 | Moderate Inhibitor |

| Compound 24c | 17.52 | Weak Inhibitor |

These compounds demonstrated low toxicity while maintaining significant inhibitory effects on inflammatory pathways .

Case Studies

-

Antimicrobial Efficacy Study

- Researchers synthesized several derivatives of DNBT and tested their antimicrobial activity against clinical strains of Staphylococcus aureus. The most potent derivative exhibited an MIC comparable to traditional antibiotics like nitrofurantoin.

-

Inflammation Inhibition Study

- A study evaluated the anti-inflammatory effects of DNBT derivatives on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of DNBT is characterized by its high thermal stability and potential for rapid metabolism upon exposure to biological systems. The compound's decomposition generates reactive intermediates that may interact with biological macromolecules, influencing various biochemical pathways.

Q & A

Q. What are the recommended safety protocols for handling 5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole in laboratory settings?

Answer: When handling nitro-substituted triazoles like this compound, strict safety measures are critical due to potential explosive hazards and toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis or purification steps to mitigate inhalation risks .

- Storage: Store in a cool, dry environment (2–30°C) away from ignition sources, adhering to guidelines for energetic materials .

Q. What are common synthetic routes for 5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole?

Answer: Synthesis typically involves functionalization of triazole precursors. A representative method includes:

- Step 1: Start with 2H,2'H-3,3'-bi-1,2,4-triazole-5,5'-diamine (CAS 22819-10-9) as a precursor .

- Step 2: Nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups at the 5,5' positions.

- Step 3: Purification via recrystallization (e.g., ethanol/water mixture) to isolate the product. Yields depend on stoichiometry and reaction time .

Q. How can researchers characterize the structural and energetic properties of this compound?

Answer: Key characterization techniques include:

- Spectroscopy: Use -NMR and -NMR to confirm substitution patterns and purity (e.g., compare peaks to triazole derivatives in Supporting Information of ).

- Thermal Analysis: Differential Scanning Calorimetry (DSC) to assess decomposition temperatures and stability .

- X-ray Diffraction (XRD): Resolve crystal packing and intermolecular interactions critical for energetic behavior .

Q. What role does this compound play in pharmaceutical or materials research?

Answer: While primarily studied as an energetic material, its triazole core is pharmacologically relevant. Derivatives of 1,2,4-triazole exhibit:

Q. What theoretical frameworks guide research on nitro-triazole reactivity?

Answer: Studies often align with:

- Molecular Orbital Theory: Predicts nitro group orientation and charge distribution affecting stability .

- Hammett Equation: Correlates substituent effects (e.g., nitro groups) on reaction rates or decomposition pathways .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of 5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole?

Answer: A 2³ factorial design can systematically vary parameters:

- Factors: Temperature (25°C vs. 0°C), acid ratio (HNO₃:H₂SO₄), and reaction time (2h vs. 6h).

- Response Variable: Yield (%) and purity (HPLC).

- Analysis: ANOVA identifies significant factors. For example, achieved 65% yield under reflux (18h), but reducing time via optimized acid ratios may improve efficiency .

Q. How should researchers address contradictions in thermal stability data across studies?

Answer: Contradictions often arise from differing methodologies. Resolve by:

Q. Can AI-driven simulations enhance the design of 5,5'-dinitro-triazole derivatives?

Answer: Yes. AI tools integrated with COMSOL Multiphysics enable:

Q. What mechanistic insights exist for the reactivity of 5,5'-dinitro-triazole in nucleophilic substitution?

Answer: Mechanistic studies reveal:

- Nitro Group Activation: The electron-withdrawing nitro groups polarize the triazole ring, favoring attack at the 1-position.

- Kinetic vs. Thermodynamic Control: Substituent steric effects dictate product distribution (e.g., ’s synthesis of bis-triazole furanones) .

Q. How can researchers link spectroscopic data with computational models to validate triazole structures?

Answer:

- NMR Shift Prediction: Use Gaussian or ORCA software to calculate -NMR chemical shifts via GIAO methods; compare with experimental data (e.g., Supporting Information in ).

- Vibrational Spectroscopy: Match experimental IR peaks (e.g., C-NO₂ stretches) with DFT-calculated frequencies to confirm nitro group positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.